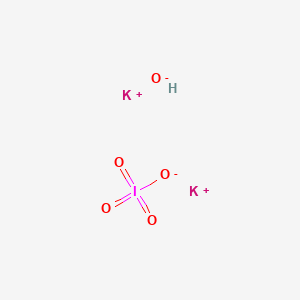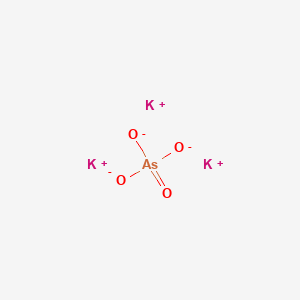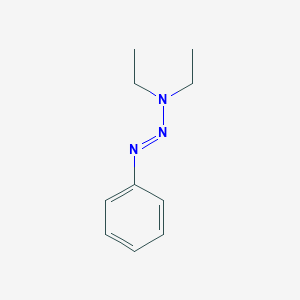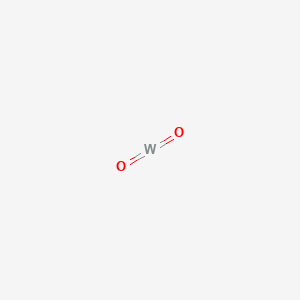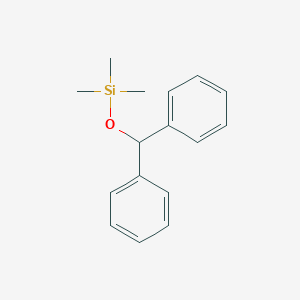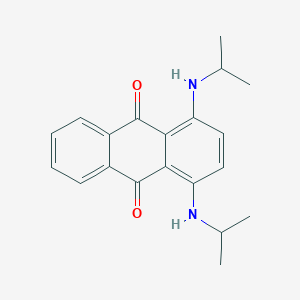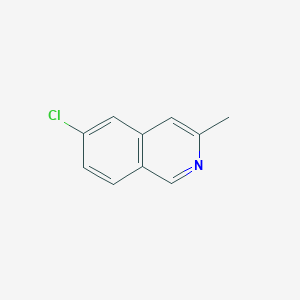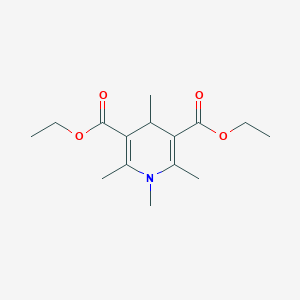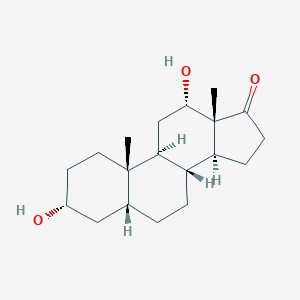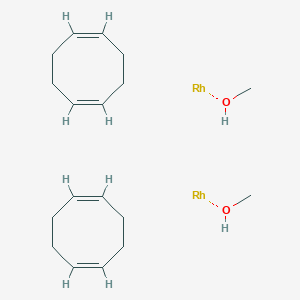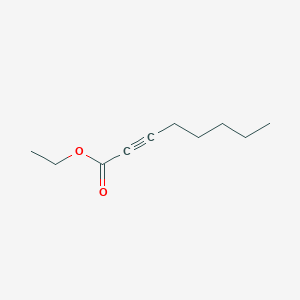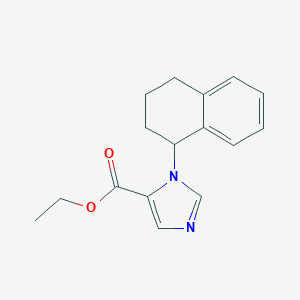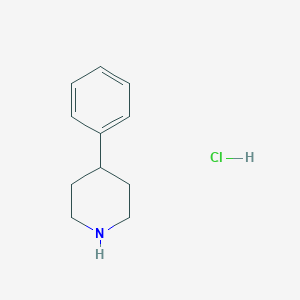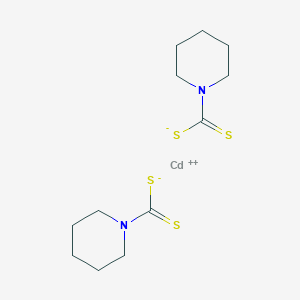
Cadmium bis(piperidine-1-carbodithioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bis(piperidine-1-carbodithioate) is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a cadmium complex that is formed by the reaction of cadmium chloride with piperidine-1-carbodithioate. The resulting compound has been found to have several interesting properties that make it useful in various research applications.
Mecanismo De Acción
The mechanism of action of cadmium bis(piperidine-1-carbodithioate) involves its ability to bind to and inhibit various enzymes that are involved in the detoxification of cadmium in the body. This compound has been found to inhibit enzymes such as metallothionein and glutathione S-transferase, which are responsible for binding and removing cadmium from the body. By inhibiting these enzymes, cadmium bis(piperidine-1-carbodithioate) can increase the toxicity of cadmium in the body.
Efectos Bioquímicos Y Fisiológicos
Cadmium bis(piperidine-1-carbodithioate) has been found to have several biochemical and physiological effects. In addition to its ability to inhibit enzymes involved in the detoxification of cadmium, this compound has also been found to induce oxidative stress and DNA damage in cells. These effects can lead to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cadmium bis(piperidine-1-carbodithioate) in lab experiments is its ability to selectively inhibit enzymes involved in the detoxification of cadmium. This allows researchers to study the mechanisms of cadmium toxicity in a controlled setting. However, one limitation of using this compound is its potential toxicity to cells and tissues. Careful dosing and handling of the compound is required to avoid unintended toxicity.
Direcciones Futuras
There are several future directions for the study of cadmium bis(piperidine-1-carbodithioate). One potential direction is the development of new therapeutic agents for the treatment of cadmium poisoning. By studying the mechanisms of action of this compound, researchers may be able to identify new targets for drug development. Another potential direction is the study of the effects of cadmium bis(piperidine-1-carbodithioate) on other enzymes and biological pathways. This may lead to a better understanding of the broader effects of cadmium toxicity on the body.
Métodos De Síntesis
The synthesis of cadmium bis(piperidine-1-carbodithioate) involves the reaction of cadmium chloride with piperidine-1-carbodithioate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Cadmium bis(piperidine-1-carbodithioate) has been used in various scientific research applications. One of the most common applications is in the study of cadmium toxicity. This compound has been found to be a potent inhibitor of various enzymes that are involved in the detoxification of cadmium in the body. As such, it has been used to study the mechanisms of cadmium toxicity and to identify potential therapeutic targets for the treatment of cadmium poisoning.
Propiedades
Número CAS |
14949-59-8 |
|---|---|
Nombre del producto |
Cadmium bis(piperidine-1-carbodithioate) |
Fórmula molecular |
C12H20CdN2S4 |
Peso molecular |
433 g/mol |
Nombre IUPAC |
cadmium(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
CBRPDZBWFKLGJH-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
SMILES canónico |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
Otros números CAS |
14949-59-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



